molecular formula C10H16N4O B1492186 6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine CAS No. 2098141-41-2

6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine

Cat. No.: B1492186
CAS No.: 2098141-41-2
M. Wt: 208.26 g/mol
InChI Key: DOYQUZWOPJVHCP-UHFFFAOYSA-N
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Description

6-(2-Aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine is a pyrimidine derivative characterized by two key substituents:

  • Position 4: An N-(cyclopropylmethyl)amine group, contributing steric bulk and lipophilicity due to the cyclopropane ring.

This compound is part of a broader class of pyrimidine-based molecules studied for their biological activities, including receptor modulation (e.g., sigma receptors) and antimicrobial properties .

Properties

IUPAC Name

6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c11-3-4-15-10-5-9(13-7-14-10)12-6-8-1-2-8/h5,7-8H,1-4,6,11H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYQUZWOPJVHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC(=NC=N2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine is a synthetic organic compound belonging to the pyrimidine family, characterized by its unique chemical structure which includes both an aminoethoxy and a cyclopropylmethyl group. This compound has garnered interest in various biological applications due to its potential therapeutic properties.

  • Molecular Formula : C10_{10}H16_{16}N4_{4}O
  • Molecular Weight : 208.26 g/mol
  • CAS Number : 2098141-41-2

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Amination : Introduction of the amino group at the 4-position of the pyrimidine ring.
  • Ether Formation : The 2-aminoethoxy group is introduced via etherification.
  • Alkylation : Alkylation of the amino group with cyclopropylmethyl bromide under basic conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors, potentially modulating their activity. This interaction can influence various biological pathways, making it a candidate for further pharmacological studies.

Research Findings

Recent studies have indicated that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some pyrimidine derivatives have shown effectiveness against bacterial strains.
  • Antiviral Activity : There is potential for these compounds in inhibiting viral replication.
  • Cytoprotective Effects : Research suggests that certain derivatives may protect cells from stress-induced damage.

Comparative Biological Activity Table

Compound NameMax Activity (%)EC50 (μM)
This compoundTBDTBD
Related Pyrimidine Derivative A97%6 ± 1
Related Pyrimidine Derivative B45%18 ± 4

Note: TBD indicates that specific data for this compound's activity is still under investigation.

Case Study: Antiviral Potential

A recent study explored the antiviral potential of pyrimidine derivatives, including those structurally similar to this compound. Results indicated that modifications in the amino and alkyl groups significantly influenced antiviral efficacy, suggesting that this compound could be optimized for enhanced activity against viral pathogens.

Clinical Implications

Given its structural characteristics, this compound may serve as a scaffold for developing new pharmaceuticals targeting various diseases, particularly those involving cellular stress responses and infectious agents.

Scientific Research Applications

Medicinal Chemistry

6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine has been investigated for its potential as a therapeutic agent. Its structural features may allow it to interact with various biological targets, including enzymes and receptors involved in disease processes.

Enzyme Inhibition

Pyrimidine derivatives are often explored for their ability to inhibit specific enzymes that play critical roles in metabolic pathways. For instance, compounds targeting kinases or phosphodiesterases have been developed into effective drugs for treating conditions such as cancer and cardiovascular diseases.

Case Study: Kinase Inhibition

Inhibitors of kinases are crucial in cancer therapy. A related study demonstrated that certain pyrimidine derivatives effectively inhibited kinase activity, leading to reduced proliferation of cancer cells. The unique substituents on this compound may similarly modulate kinase interactions, warranting further investigation.

Neurological Research

The compound's potential role in neurological disorders is another area of interest. Pyrimidines have been implicated in modulating neurotransmitter systems, which could lead to therapeutic advancements in treating conditions like depression and anxiety.

Case Study: Neurotransmitter Modulation

A study exploring the effects of pyrimidine derivatives on serotonin receptors showed promising results in enhancing receptor activity. Given that this compound has structural similarities to these compounds, it may also influence neurotransmitter pathways, suggesting a potential role in neuropharmacology.

Comparison with Similar Compounds

Substituent Variations at Position 4

N-(Cyclopropylmethyl) vs. Other Alkyl/Aryl Groups
  • N-(Cyclopropylmethyl) Group (Target Compound): The cyclopropane ring enhances metabolic stability compared to linear alkyl chains, as its strained structure resists enzymatic oxidation .
  • Such derivatives (e.g., ARUK2007145 analogs) are designed as kinase inhibitors .
  • N-(2-Fluorophenyl) () : Fluorine enhances membrane permeability and metabolic stability. These compounds exhibit antibacterial and antifungal activity, likely due to interactions with microbial enzymes .
Key Differences
Compound Substituent at Position 4 Biological Activity Key Feature Reference
Target Compound N-(Cyclopropylmethyl) Hypothesized CNS modulation Metabolic stability
N-(4-Methylsulfonylphenyl) Sulfonylphenyl Kinase inhibition Enhanced hydrophilicity
N-(2-Fluorophenyl) Fluorophenyl Antimicrobial Improved membrane penetration

Substituent Variations at Position 6

2-Aminoethoxy vs. Halogen or Heterocyclic Groups
  • Chloro Substituents () : Chlorine at position 6 (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine) increases lipophilicity, favoring blood-brain barrier penetration but reducing solubility .
  • Thieno[2,3-d]pyrimidine Core (): Fusion of a thiophene ring to the pyrimidine core broadens π-π stacking interactions, enhancing affinity for kinase ATP-binding pockets .
Key Differences
Compound Substituent at Position 6 Pharmacokinetic Impact Target Relevance Reference
Target Compound 2-Aminoethoxy High solubility CNS or peripheral targets
6-Chloro-N,N-dimethyl Chlorine Lipophilicity CNS targets
Thieno[2,3-d]pyrimidine Fused thiophene Kinase inhibition Cancer therapeutics

Structural and Functional Analogues

Sigma Receptor Ligands ()

Compounds like (+)pentazocine and N-[-2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-[1-pyrimidinyl-1-piperazine butanol share the pyrimidine core and modulate dopamine release via sigma receptors. The target compound’s cyclopropylmethyl group may mimic the steric effects of these ligands, though its aminoethoxy group could alter binding kinetics .

Antimicrobial Pyrimidines ()

N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine demonstrates antibacterial activity attributed to its fluorophenyl and aminomethyl groups.

Preparation Methods

Key Synthetic Intermediates

  • Pyrimidin-4-amine core : The pyrimidine ring with an amino group at the 4-position serves as the scaffold.
  • 2-(Aminoethoxy) substituent : Introduced via nucleophilic substitution of a suitable leaving group (e.g., halogen or tosylate) on the pyrimidine ring with 2-aminoethanol or its derivatives.
  • N-(Cyclopropylmethyl) substitution : Achieved by alkylation of the pyrimidin-4-amine nitrogen with cyclopropylmethyl halides (e.g., bromide or chloride).

Representative Synthetic Sequence

This sequence aligns with general amine preparation strategies and the structural requirements of the target molecule.

Data Table Summarizing Preparation Parameters

Step Number Reaction Type Reagents/Conditions Purpose Notes
1 Halogenation/etherification Pyrimidin-4-amine + 2-chloroethanol derivative Introduce 2-chloroethoxy group at C6 Requires controlled temperature and solvent
2 Nucleophilic substitution Ammonia or protected amine Replace Cl with amino group May require excess ammonia for selectivity
3 N-alkylation Cyclopropylmethyl bromide + base (e.g., K2CO3) Alkylate amino group at position 4 Avoid overalkylation; monitor reaction time
4 Purification Chromatography (e.g., silica gel) Isolate pure compound Confirm purity by NMR and MS

Research Findings and Considerations

  • Yield Optimization : The use of protecting groups on amino functionalities during intermediate steps can improve yield and selectivity by preventing side reactions.
  • Reaction Conditions : Mild bases and controlled temperatures are preferred to avoid decomposition of sensitive pyrimidine rings.
  • Alternative Routes : Some patents suggest employing heterocyclic ring substitutions with cyclopropyl groups via palladium-catalyzed cross-coupling, although this is less common for this molecule.
  • Purity and Characterization : Due to the compound’s pharmaceutical interest, rigorous purification and characterization protocols are essential, including HPLC purity assessment and detailed NMR analysis.

Q & A

Q. What are the optimal synthetic routes for 6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine, and how can purity be maximized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key steps include:

  • Step 1: Reacting a pyrimidine core (e.g., 6-chloropyrimidin-4-amine) with cyclopropanemethylamine under controlled basic conditions (e.g., K₂CO₃ in DMF) to introduce the cyclopropylmethyl group .
  • Step 2: Introducing the 2-aminoethoxy moiety via Mitsunobu or alkylation reactions, using reagents like 2-aminoethanol and triphenylphosphine .
  • Purity Optimization: Employ column chromatography (silica gel, gradient elution with EtOAc/hexane) and recrystallization (e.g., ethanol/water). Validate purity using HPLC (>98%) and ¹H/¹³C NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural validation:

  • ¹H/¹³C NMR: Assign peaks for the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and aminoethoxy chain (δ ~3.5–4.0 ppm for -OCH₂-) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₇N₅O: 248.1508) .
  • X-ray Crystallography: Resolve stereochemistry and hydrogen-bonding networks (e.g., N–H⋯N interactions between pyrimidine and cyclopropyl groups) .

Q. What are the primary biological targets of this compound based on structural analogs?

Methodological Answer: Pyrimidine derivatives often target enzymes like kinases or DNA/RNA polymerases. For this compound:

  • Kinase Inhibition Assays: Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Microbiological Screening: Evaluate antibacterial/antifungal activity via broth microdilution (MIC values) .
  • Structural Analog Evidence: Similar compounds show activity against cholinesterases (relevant to neurodegenerative diseases) .

Advanced Research Questions

Q. How can computational methods predict the compound's reactivity and interaction with biological targets?

Methodological Answer:

  • Reactivity Prediction: Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model reaction pathways, optimizing transition states and intermediates .
  • Docking Studies: Employ AutoDock Vina to simulate binding to kinase ATP pockets. Focus on interactions like H-bonds between the pyrimidine N and kinase hinge region .
  • MD Simulations: Assess stability of ligand-protein complexes (e.g., 100 ns simulations in GROMACS) to prioritize synthesis targets .

Q. How to resolve contradictions in biological activity data across different studies?

Methodological Answer: Contradictions may arise from assay conditions or structural variations. Address via:

  • Standardized Assays: Replicate studies using identical protocols (e.g., ATP concentration in kinase assays) .
  • Structural Validation: Compare X-ray data (e.g., dihedral angles of cyclopropylmethyl group) to confirm conformational consistency .
  • Meta-Analysis: Apply multivariate regression to correlate substituent effects (e.g., aminoethoxy chain length) with activity trends .

Q. What strategies mitigate metabolic instability due to the aminoethoxy group?

Methodological Answer:

  • Prodrug Design: Replace the primary amine with a tert-butyl carbamate, cleaved in vivo by esterases .
  • Cyclopropane Stabilization: The cyclopropylmethyl group may reduce oxidative metabolism (compare to cyclobutyl analogs in ) .
  • In Vitro Microsomal Assays: Test stability using liver microsomes (human/rat) with LC-MS quantification of parent compound .

Q. How does the cyclopropylmethyl group influence the compound's pharmacokinetic profile?

Methodological Answer:

  • Lipophilicity: Measure logP (e.g., shake-flask method) to assess membrane permeability enhancement .
  • Metabolic Resistance: Cyclopropane’s strain may hinder cytochrome P450 oxidation. Validate via metabolite ID (LC-MS/MS) .
  • SAR Studies: Synthesize analogs (e.g., cyclobutylmethyl or isopropyl variants) and compare bioavailability in rodent models .

Q. What crystallization techniques yield high-quality single crystals for structural analysis?

Methodological Answer:

  • Solvent Screening: Use vapor diffusion (e.g., methanol/water) or slow evaporation (chloroform/hexane) .
  • Temperature Control: Crystallize at 4°C to slow nucleation.
  • Crystallography Refinement: Resolve disorder in cyclopropane rings using SHELXL with anisotropic displacement parameters .

Q. How can reaction engineering improve scalability of the synthesis?

Methodological Answer:

  • Flow Chemistry: Optimize coupling reactions in continuous flow reactors (residence time ~30 min, 80°C) to enhance yield .
  • Catalyst Screening: Test Pd/C or Ni-based catalysts for Suzuki-Miyaura steps .
  • Process Analytical Technology (PAT): Monitor reactions in real-time via inline FTIR .

Q. What are the ethical and safety considerations for handling this compound?

Methodological Answer:

  • Toxicity Screening: Perform Ames tests for mutagenicity and acute toxicity in zebrafish embryos .
  • Safety Protocols: Follow chemical hygiene plans (e.g., fume hood use, PPE) as per institutional guidelines .
  • Waste Management: Neutralize amine-containing waste with acetic acid before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine
Reactant of Route 2
6-(2-aminoethoxy)-N-(cyclopropylmethyl)pyrimidin-4-amine

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